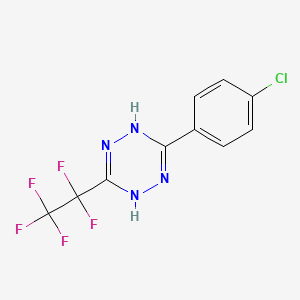
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a pentafluoroethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and pentafluoroethyl precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the tetrazine ring. This can be achieved through various cyclization methods, including the use of hydrazine derivatives and nitriles under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The chlorophenyl and pentafluoroethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-6-(pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the pentafluoroethyl group, which may affect its chemical reactivity and biological activity.
6-(Pentafluoroethyl)-1,2,4,5-tetrazine: Lacks the chlorophenyl group, which may influence its properties and applications.
The presence of both the chlorophenyl and pentafluoroethyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
59872-88-7 |
|---|---|
Formule moléculaire |
C10H6ClF5N4 |
Poids moléculaire |
312.62 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-6-(1,1,2,2,2-pentafluoroethyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H6ClF5N4/c11-6-3-1-5(2-4-6)7-17-19-8(20-18-7)9(12,13)10(14,15)16/h1-4H,(H,17,18)(H,19,20) |
Clé InChI |
HXOWMBVLJZZPBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=NN2)C(C(F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















